1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride
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Description
1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride is a useful research compound. Its molecular formula is C5H8ClN5 and its molecular weight is 173.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-(2-aminoethyl)-1H-1,2,4-triazole-3-carbonitrile hydrochloride is the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a class of endogenous amines that includes compounds such as β-phenylethylamine (b-PEA), tyramine, tryptamine, octopamine, and synephrine . These molecules are structurally related to the classic monoamines (dopamine, norepinephrine, and serotonin) and share similar synthetic and degradation pathways .
Mode of Action
As an amine derivative , it likely interacts with its target receptors (such as TAAR1) by mimicking the structure of endogenous amines, thereby triggering similar responses.
Biochemical Pathways
The compound likely affects the same biochemical pathways as the endogenous amines it mimics. For instance, trace amines like b-PEA can increase extracellular dopamine concentration after systemic administration, resulting in increased locomotor activity . Dysregulated levels of trace amines are associated with several human diseases such as schizophrenia, bipolar disorders, attention deficit hyperactivity disorder, Parkinson’s disease, and others .
Pharmacokinetics
It’s worth noting that similar compounds, such as n-(2-aminoethyl)maleimide hydrochloride, are known to be water-soluble , which could potentially impact their bioavailability and distribution.
Properties
IUPAC Name |
1-(2-aminoethyl)-1,2,4-triazole-3-carbonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5.ClH/c6-1-2-10-4-8-5(3-7)9-10;/h4H,1-2,6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXFKEMXUKZDTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CCN)C#N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.